Cas no 220299-99-0 (methyl 2-(4-acetamidophenoxy)acetate)

Methyl 2-(4-acetamidophenoxy)acetate is a synthetic ester derivative of paracetamol (4-acetamidophenol), featuring an acetamidophenoxy moiety linked to a methyl acetate group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its key advantages include high purity and stability, making it suitable for precise chemical transformations. The presence of both ester and amide functional groups allows for versatile reactivity, enabling its use in nucleophilic substitutions, hydrolysis, or further derivatization. The compound is typically handled under controlled conditions to preserve its integrity, ensuring consistent performance in research and industrial applications.
methyl 2-(4-acetamidophenoxy)acetate structure
220299-99-0 structure
Product name:methyl 2-(4-acetamidophenoxy)acetate
CAS No:220299-99-0
MF:C11H13NO4
MW:223.22522
MDL:MFCD03899149
CID:1405993
PubChem ID:10955184

methyl 2-(4-acetamidophenoxy)acetate Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, [4-(acetylamino)phenoxy]-, methyl ester
    • methyl 2-(4-acetamidophenoxy)acetate
    • methyl 2-(4-acetylaminophenoxy)acetate
    • methyl [4-(acetylamino)phenoxy]acetate
    • DPOLBUJUVCUNQM-UHFFFAOYSA-N
    • (4-Acetamidophenoxy)methyl acetate
    • STL282704
    • 4-acetaminophenoxyacetic acid methylester
    • EN300-33396
    • Z54066269
    • methyl [4-(acetylamino)phenoxy]acetate, AldrichCPR
    • AKOS008948672
    • DB-319822
    • G20960
    • DTXSID40449691
    • CS-0246607
    • 220299-99-0
    • Methyl (4-acetaminophenoxy)acetate
    • MDL: MFCD03899149
    • Inchi: InChI=1S/C11H13NO4/c1-8(13)12-9-3-5-10(6-4-9)16-7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13)
    • InChI Key: DPOLBUJUVCUNQM-UHFFFAOYSA-N
    • SMILES: CC(=O)NC1=CC=C(C=C1)OCC(=O)OC

Computed Properties

  • Exact Mass: 223.08449
  • Monoisotopic Mass: 223.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 64.6Ų

Experimental Properties

  • PSA: 64.63

methyl 2-(4-acetamidophenoxy)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-33396-10.0g
methyl 2-(4-acetamidophenoxy)acetate
220299-99-0 95%
10g
$1346.0 2023-06-17
Enamine
EN300-33396-1.0g
methyl 2-(4-acetamidophenoxy)acetate
220299-99-0 95%
1g
$314.0 2023-06-17
AK Scientific
2272CS-100mg
Methyl [4-(acetylamino)phenoxy]acetate
220299-99-0 95%
100mg
$176 2023-09-16
Enamine
EN300-33396-5.0g
methyl 2-(4-acetamidophenoxy)acetate
220299-99-0 95%
5g
$908.0 2023-06-17
A2B Chem LLC
AD60312-50mg
(4-Acetamidophenoxy)methyl acetate
220299-99-0 95%
50mg
$91.00 2024-04-20
Enamine
EN300-33396-1g
methyl 2-(4-acetamidophenoxy)acetate
220299-99-0 95%
1g
$314.0 2023-09-04
A2B Chem LLC
AD60312-2.5g
(4-Acetamidophenoxy)methyl acetate
220299-99-0 95%
2.5g
$682.00 2024-04-20
A2B Chem LLC
AD60312-10g
(4-Acetamidophenoxy)methyl acetate
220299-99-0 95%
10g
$1452.00 2024-04-20
Aaron
AR007QV8-500mg
Acetic acid, [4-(acetylamino)phenoxy]-, methyl ester
220299-99-0 95%
500mg
$325.00 2025-01-23
Aaron
AR007QV8-100mg
Acetic acid, [4-(acetylamino)phenoxy]-, methyl ester
220299-99-0 95%
100mg
$140.00 2025-01-23

Additional information on methyl 2-(4-acetamidophenoxy)acetate

Methyl 2-(4-Acetamidophenoxy)Acetate: A Comprehensive Overview

Methyl 2-(4-acetamidophenoxy)acetate, with CAS No. 220299-99-0, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound has been extensively studied for its potential applications in drug development, particularly in the design of bioactive molecules with tailored pharmacokinetic properties. The structure of methyl 2-(4-acetamidophenoxy)acetate consists of a methyl ester group attached to a phenoxyacetic acid moiety, with an acetamide substituent on the aromatic ring. This unique combination of functional groups makes it a versatile building block for various chemical transformations.

The synthesis of methyl 2-(4-acetamidophenoxy)acetate typically involves multi-step organic reactions, including nucleophilic substitution, esterification, and acetylation. Recent advancements in catalytic methodologies have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the growing demand for complex molecules like methyl 2-(4-acetamidophenoxy)acetate.

One of the most promising applications of methyl 2-(4-acetamidophenoxy)acetate lies in its role as an intermediate in drug discovery programs. The compound's phenoxy group is known to exhibit favorable pharmacokinetic properties, such as enhanced solubility and improved bioavailability. Additionally, the presence of an acetamide group introduces additional flexibility for further chemical modifications, allowing researchers to explore a wide range of biological activities. Recent studies have highlighted its potential as a precursor for anti-inflammatory agents and anticancer drugs, where its structural features can be exploited to modulate enzyme activity or target specific cellular pathways.

In terms of biological activity, methyl 2-(4-acetamidophenoxy)acetate has shown intriguing properties in vitro and in vivo models. For example, preclinical studies have demonstrated its ability to inhibit certain kinases involved in cancer progression, suggesting its potential as a lead compound for oncology drug development. Furthermore, its role as a substrate for metabolic enzymes has been investigated, providing insights into its pharmacokinetics and toxicity profiles. These findings are particularly relevant in light of increasing emphasis on personalized medicine and the need for drugs with optimized therapeutic indices.

From an analytical standpoint, the characterization of methyl 2-(4-acetamidophenoxy)acetate has benefited from advances in spectroscopic techniques such as NMR and mass spectrometry. These tools enable precise determination of the compound's molecular structure and purity, which are critical for ensuring consistent quality across different batches. Additionally, computational modeling approaches have been employed to predict the compound's interactions with biological targets, further enhancing our understanding of its potential therapeutic applications.

Looking ahead, the continued exploration of methyl 2-(4-acetamidophenoxy)acetate is expected to yield new insights into its chemical reactivity and biological effects. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive further innovation in this area, particularly through the integration of artificial intelligence and machine learning algorithms for predictive modeling. As research progresses, it is anticipated that this compound will play an increasingly important role in advancing both basic science and applied medicine.

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